3,13,19-Trimethyl-tricosanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,13,19-trimethyl-tricosanoic acid is a very long-chain fatty acid.

Aplicaciones Científicas De Investigación

Application in Synthesis of Alkaloids

A study by Magnus et al. (2002) detailed the synthesis of various Kopsia alkaloids, such as pauciflorine B, lahadinine B, and kopsidasine, using complex chemical reactions. Although 3,13,19-Trimethyl-tricosanoic acid was not directly mentioned, similar compounds and processes were used, hinting at its potential role in alkaloid synthesis (Magnus et al., 2002).

In Archaeological Research

Colombini et al. (2005) employed analytical techniques like GC/MS analysis to study the degradation products of Brassicaceae seed oil in Egyptian ceramic lamps. They identified various hydroxycarboxylic and dicarboxylic acids, including compounds structurally similar to this compound, suggesting its relevance in archaeological research (Colombini, Modugno, & Ribechini, 2005).

Enhancing Properties of Soy Protein Isolate Films

Kang et al. (2016) investigated the use of tri-functional trimethylolpropane-tris-(2-methyl-1-aziridine) propionate in soy protein isolate (SPI) films. Although not directly mentioning this compound, the study's focus on modifying SPI films with similar compounds highlights potential applications in enhancing material properties (Kang, Wang, Zhang, Li, & Zhang, 2016).

Metal-Free Synthesis Reactions

Heydari, Khaksar, and Tajbakhsh (2009) explored using trifluoroethanol in one-pot, three-component coupling reactions involving compounds like trimethylsilyl cyanide. The study suggests the feasibility of using similar fatty acids, like this compound, in metal-free synthesis reactions (Heydari, Khaksar, & Tajbakhsh, 2009).

Electronic Properties Studies

Research by Moore, Kiely, and Reeves (2001) on the electronic properties of trimethylenemethaneiron tricarbonyl provides insights into the behavior of similar compounds. This could indirectly relate to the study of electronic properties of this compound (Moore, Kiely, & Reeves, 2001).

Enantioseparation of Compounds

Fillet, Fotsing, and Crommen (1998) used sulfobutyl-β-cyclodextrin with trimethyl-β-cyclodextrin for the enantioseparation of compounds. This research could be applicable to the enantioseparation of compounds like this compound (Fillet, Fotsing, & Crommen, 1998).

Mass Spectrometry in Lipid Analysis

Tulloch (1985) conducted mass spectrometry of trimethylsilyl esters and ethers of deuterated acids and alcohols. This study's methods could be useful for analyzing the mass spectra of this compound and its derivatives (Tulloch, 1985).

Biodegradable Lubricants

Cavalcante et al. (2014) synthesized esters based on oleic acid for potential use as biolubricants. While the study did not directly utilize this compound, it suggests its potential application in the creation of environmentally friendly lubricants (Cavalcante et al., 2014).

Propiedades

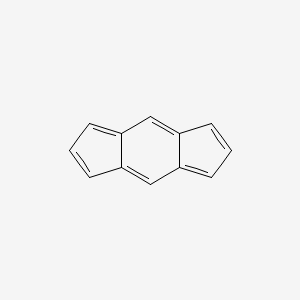

Fórmula molecular |

C26H52O2 |

|---|---|

Peso molecular |

396.7 g/mol |

Nombre IUPAC |

3,13,19-trimethyltricosanoic acid |

InChI |

InChI=1S/C26H52O2/c1-5-6-17-23(2)19-15-12-16-20-24(3)18-13-10-8-7-9-11-14-21-25(4)22-26(27)28/h23-25H,5-22H2,1-4H3,(H,27,28) |

Clave InChI |

GDZJBTPONREEGO-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CCCCCC(C)CCCCCCCCCC(C)CC(=O)O |

SMILES canónico |

CCCCC(C)CCCCCC(C)CCCCCCCCCC(C)CC(=O)O |

Sinónimos |

phthioic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

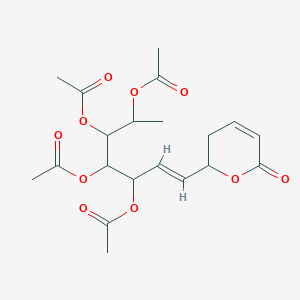

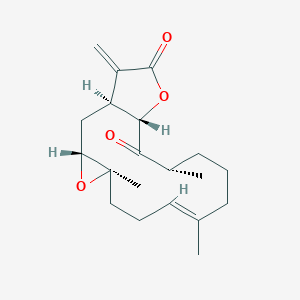

![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)

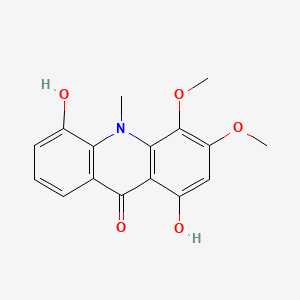

![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)

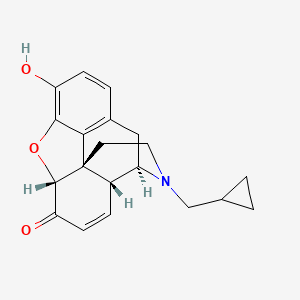

![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)

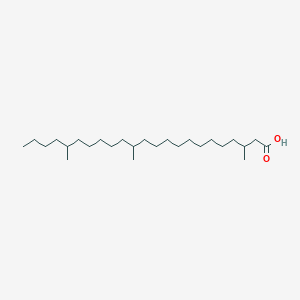

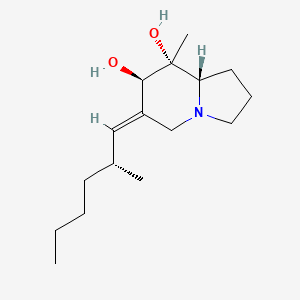

![(7E)-7-[(E)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1235724.png)